molecular formula C29H34N2O4 B162743 6-(3-Phenylpropyl)oximino naltrexone CAS No. 127227-11-6

6-(3-Phenylpropyl)oximino naltrexone

Cat. No.: B162743
CAS No.: 127227-11-6
M. Wt: 474.6 g/mol
InChI Key: WTBLSYMDUIKZHR-WSDVTMMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Phenylpropyl)oximino naltrexone, also known in research settings as NPC 836, is a potent opioid receptor agonist investigated for its activity within the central nervous system . Unlike the parent compound naltrexone, which is a pure opioid antagonist, this oxime derivative exhibits potent agonist properties at mu, kappa, and delta opioid receptor subtypes, demonstrating affinity for these receptors in the nanomolar range . Its mechanism of action involves binding to and activating these opioid receptors, leading to pronounced physiological effects. In vivo studies have demonstrated that this compound is a highly effective analgesic. It has been shown to inhibit the tail-flick response in rats and suppress the writhing response in mice, with a potency that is comparable to or exceeds that of morphine . Furthermore, research utilizing the bombesin-induced scratching model indicates that this compound possesses significant kappa-agonist properties, with one study reporting it to be approximately twenty times more potent than its structural analogue, 6-[2-phenylethyl]-oximino naltrexone (NPC 831), in this specific activity . These properties make this compound a valuable pharmacological tool for neuroscientists studying pain pathways, opioid receptor function, and the development of novel analgesic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127227-11-6

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1

InChI Key

WTBLSYMDUIKZHR-WSDVTMMXSA-N

SMILES

C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

Synonyms

6-(3-phenylpropyl)oximino naltrexone
NPC 836
NPC-836

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies for 6 3 Phenylpropyl Oximino Naltrexone

Methodological Approaches for the Naltrexone (B1662487) Core Structure Synthesis

The synthesis of the naltrexone core can be approached through two primary strategies: semi-synthesis from naturally occurring opioids or a total asymmetric synthesis from simpler, achiral precursors.

The prevalent commercial routes to (−)-naltrexone have historically utilized the natural product (−)-thebaine as the starting material. This semi-synthetic approach involves several key transformations, including the exchange of the N-methyl group for an N-cyclopropylmethyl group.

More recently, the first asymmetric synthesis of (−)-naltrexone that does not proceed through thebaine has been reported. organic-chemistry.org This method starts with simple, achiral precursors and employs a catalytic enantioselective Sharpless dihydroxylation to introduce the necessary stereogenic centers. A subsequent Rh(I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade builds the hexahydro isoquinoline bicyclic framework. The morphinan (B1239233) core is then formed via a Grewe cyclization, which under acidic conditions, also facilitates a hydride shift to introduce the C-6 oxo functionality essential for subsequent modifications. organic-chemistry.orggoogle.com This total synthesis approach allows for the preparation of opioid derivatives that may not be easily accessible from the more complex and densely functionalized opioid natural products. organic-chemistry.org The longest linear sequence for this asymmetric synthesis is reported to be 17 steps. organic-chemistry.org

Introduction of the Oximino Moiety at the C-6 Position

The introduction of the oximino moiety at the C-6 position of the naltrexone core is a critical step in the synthesis of 6-(3-phenylpropyl)oximino naltrexone. This transformation is typically achieved through the reaction of the C-6 ketone with hydroxylamine (B1172632).

A common and efficient method for this conversion involves treating naltrexone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like refluxing ethanol. This reaction can proceed in quantitative yield.

Stereoselective Formation of Oximino Derivatives

The formation of the oxime at the C-6 position introduces a new stereocenter, leading to the possibility of (E) and (Z) isomers. The stereoselectivity of this reaction can be influenced by the reaction conditions and the steric environment around the C-6 ketone. The stereochemistry of 6-substituted naltrexone derivatives has been a subject of study, with nuclear magnetic resonance (NMR) spectroscopy being a key technique for determining the configuration at the C-6 chiral center. For instance, in the synthesis of epimeric 6-amino derivatives of naltrexone, NMR studies were crucial in assigning the α and β configurations. It is expected that similar stereochemical considerations and analytical approaches would be applied to the characterization of 6-oximino naltrexone derivatives.

Chemical Yield and Purity Considerations in Synthesis

The synthesis of 6-oximino naltrexone is reported to proceed with high chemical yield. For example, the conversion of naltrexone to its oxime using hydroxylamine hydrochloride and sodium acetate in refluxing ethanol has been achieved in quantitative yield. The purity of the resulting oxime is crucial for the subsequent functionalization step. Purification can be achieved through standard techniques such as recrystallization or column chromatography to remove any unreacted starting material or byproducts.

Regioselective Functionalization with the 3-Phenylpropyl Side Chain

The final step in the synthesis of this compound is the regioselective functionalization of the oximino moiety with the 3-phenylpropyl side chain. This is typically an O-alkylation reaction, where the 3-phenylpropyl group is attached to the oxygen atom of the oxime.

A general and widely used method for the O-alkylation of oximes involves the reaction of the oxime with an alkyl halide, in this case, 3-phenylpropyl bromide or a related electrophile, in the presence of a base. The base deprotonates the hydroxyl group of the oxime, forming an oximate anion which then acts as a nucleophile to displace the halide from the 3-phenylpropyl reagent.

The choice of base and solvent is critical to ensure regioselectivity for O-alkylation over N-alkylation. Common bases used for this transformation include sodium hydride, potassium carbonate, or sodium hydroxide. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.

The reaction conditions, including temperature and reaction time, would be optimized to maximize the yield of the desired O-alkylated product while minimizing potential side reactions.

Analytical Methodologies for Structural Elucidation of this compound in Research

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure.

¹H NMR: Would be used to identify the protons of the naltrexone core, the newly introduced 3-phenylpropyl side chain (with characteristic signals for the aromatic and propyl protons), and to confirm the absence of the C-6 ketone. The stereochemistry of the oxime (E/Z isomers) can often be determined by analyzing the chemical shifts and coupling constants of protons near the C=N bond.

¹³C NMR: Would provide information on the carbon skeleton, including the chemical shift of the C-6 carbon, which would be significantly different from the carbonyl carbon of naltrexone. The signals corresponding to the 3-phenylpropyl group would also be identified.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the synthesized compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final compound. A suitable reversed-phase HPLC method would be developed to separate the product from any starting materials, reagents, or byproducts. The retention time of the compound provides a characteristic identifier, and the peak area can be used for quantification.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key absorbances would include the disappearance of the C=O stretch of the ketone in naltrexone and the appearance of a C=N stretch characteristic of the oxime. The presence of the aromatic ring from the phenylpropyl group would also be confirmed by characteristic C-H and C=C stretching vibrations.

The following table summarizes the key analytical techniques and their expected outcomes for the structural elucidation of this compound.

Analytical TechniqueExpected Observations
¹H NMR Signals for naltrexone core protons, aromatic and propyl protons of the side chain. Absence of C-6 ketone signals. Potential for distinct signals for (E) and (Z) isomers.
¹³C NMR Characteristic signals for the naltrexone carbon skeleton with a downfield shift for the C-6 carbon (C=N) compared to the C-6 ketone. Signals for the 3-phenylpropyl side chain carbons.
Mass Spectrometry (MS) Accurate mass measurement confirming the molecular formula. Fragmentation pattern consistent with the proposed structure.
HPLC A single major peak indicating the purity of the compound.
IR Spectroscopy Disappearance of C=O stretch. Appearance of C=N stretch. Characteristic aromatic C-H and C=C stretches.

Opioid Receptor Binding and Selectivity Profiles of 6 3 Phenylpropyl Oximino Naltrexone

Quantitative Radioligand Displacement Assays

Radioligand displacement assays are a standard method for determining the binding affinity of a compound for a specific receptor. This is achieved by measuring the concentration of the compound required to displace a radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher binding affinity.

Mu Opioid Receptor (MOR) Binding Characteristics

Studies have indicated that 6-(3-Phenylpropyl)oximino naltrexone (B1662487) binds to the mu opioid receptor with nanomolar affinity. This suggests a potent interaction with the MOR, which is a key target for many opioid analgesics and antagonists. However, without specific Ki values, a precise quantitative description of this binding characteristic is not possible.

Delta Opioid Receptor (DOR) Binding Characteristics

The binding of 6-(3-Phenylpropyl)oximino naltrexone to the delta opioid receptor has also been reported to be in the nanomolar range. The DOR is implicated in analgesia and may also play a role in mood regulation and neuroprotection. The affinity of the compound for this receptor subtype completes its profile as a ligand that interacts with all three major opioid receptors.

Comparative Receptor Affinity Across Opioid Receptor Subtypes

While the exact Ki values are not available, the description of "nanomolar affinities" for all three receptor subtypes suggests that this compound may be a non-selective opioid ligand. A comprehensive selectivity profile would require a direct comparison of its Ki values for MOR, KOR, and DOR. This would reveal whether the compound preferentially binds to one receptor subtype over the others, a key determinant of its specific pharmacological actions.

Differentiation from Parent Compound Naltrexone's Receptor Binding Profile

Naltrexone, the parent compound of this compound, is a well-characterized opioid receptor antagonist. Unlike its derivative, naltrexone exhibits a clear preference for the mu opioid receptor.

Compound MOR Ki (nM) KOR Ki (nM) DOR Ki (nM)
Naltrexone 0.0825 0.509 8.02

This interactive table provides the binding affinities (Ki values) of Naltrexone for the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. Data is sourced from publicly available pharmacological databases. probechem.com

As the table indicates, naltrexone has a significantly higher affinity for the MOR compared to the KOR and, particularly, the DOR. The modification at the 6-position of the naltrexone molecule to create this compound appears to alter this selectivity profile, leading to a compound with more balanced affinities across the three receptor subtypes.

Comparison with Other 6-Oximino Naltrexone Analogues (e.g., 6-(2-Phenylethyl)oximino Naltrexone)

The analogue 6-(2-Phenylethyl)oximino naltrexone, which has a shorter alkyl chain connecting the phenyl group to the oximino function, has also been reported to bind to all three opioid receptor subtypes with nanomolar affinities. A direct comparison of the binding profiles of this compound and 6-(2-Phenylethyl)oximino naltrexone would be highly informative. It would allow for an analysis of how the length of the alkyl chain influences receptor affinity and selectivity within this series of 6-oximino naltrexone derivatives. Unfortunately, the lack of specific Ki values for both compounds in the available literature prevents such a detailed comparative analysis at this time.

Pharmacological Efficacy and Intrinsic Activity at Opioid Receptors

Agonist Properties of 6-(3-Phenylpropyl)oximino Naltrexone (B1662487)

Assessment of Mu Opioid Receptor Agonism

No specific data is available in the searched literature regarding the agonist or antagonist activity of 6-(3-Phenylpropyl)oximino naltrexone at the mu-opioid receptor.

Evaluation of Kappa Opioid Receptor Agonism

Information on the interaction of this compound with the kappa opioid receptor is not present in the available scientific literature.

Analysis of Delta Opioid Receptor Activity

There is no available data concerning the activity of this compound at the delta opioid receptor.

Functional Assays for Receptor Activation and Signal Transduction

G-Protein Activation Studies (e.g., [35S]GTPγS binding)

No studies utilizing G-protein activation assays, such as [35S]GTPγS binding, to characterize the functional activity of this compound could be located in the public domain. Such studies would be essential to determine if the compound acts as an agonist, partial agonist, inverse agonist, or antagonist at the opioid receptors.

β-Arrestin Recruitment and Receptor Internalization Mechanisms

Similarly, there is no available research on whether this compound induces β-arrestin recruitment or receptor internalization, which are key signaling pathways for many G-protein coupled receptors, including opioid receptors.

Comparative Efficacy with Reference Opioid Agonists (e.g., Morphine)

In vivo studies have established that this compound exhibits analgesic efficacy comparable to that of the archetypal opioid agonist, morphine. Specifically, in the rat tail-flick test, a standard measure of analgesia, its potency was found to be on par with morphine. The median effective dose (ED50) of this compound for inhibiting the tail-flick response was determined to be 2.24 mg/kg. nih.gov Further analgesic properties were observed in the mouse writhing test, where it demonstrated an even higher potency with an ED50 of 0.02 mg/kg. nih.gov

Beyond comparison to morphine, its efficacy has also been evaluated against selective kappa-opioid receptor agonists. In this context, this compound proved to be more potent than the standard kappa-selective agonist, U-50,488H, in producing analgesia. nih.gov

Analgesic Potency of this compound
CompoundAssaySpeciesED50 (mg/kg)
This compound (NPC 836)Tail-FlickRat2.24
This compound (NPC 836)WrithingMouse0.02

Characterization of Agonist/Antagonist Spectrum for this compound

The pharmacological profile of this compound is characterized by its potent agonist activity across multiple opioid receptor subtypes. In vitro binding assays have shown that this compound inhibits radioligand binding to all three major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—with nanomolar affinities. nih.gov This indicates a broad-spectrum interaction with opioid receptors.

In vivo functional assays further elucidate its agonist properties, revealing a mixed mu- and kappa-opioid receptor agonist profile. nih.gov Its potent mu-opioid agonism is evident from its morphine-equipotent analgesic effects. Concurrently, significant kappa-opioid agonism was demonstrated using the bombesin-induced scratching model in mice. In this assay, this compound had an A50 value (a measure of the dose required to produce 50% antagonism of the bombesin-induced response) of 0.08 mg/kg. nih.gov This highlights its substantial activity at the kappa-opioid receptor. nih.gov

Opioid Receptor Activity Profile of this compound
Receptor SubtypeIn Vitro ActivityIn Vivo Activity
Mu (µ)Agonist (nM affinity)Potent Agonist
Delta (δ)Agonist (nM affinity)Data not specified
Kappa (κ)Agonist (nM affinity)Potent Agonist

Structure Activity Relationship Sar Insights for 6 Oximino Naltrexone Derivatives

Influence of the Oxime Linkage on Receptor Interaction Dynamics

The replacement of the C6-keto group of the parent naltrexone (B1662487) molecule with an oxime ether linkage is a critical modification that significantly influences the compound's interaction with opioid receptors. The original ketone is a planar, polar group capable of acting as a hydrogen bond acceptor. The introduction of the 6-oximino moiety fundamentally alters the steric and electronic properties at this position.

Firstly, the oxime linkage serves as a more metabolically stable alternative to ester or even amide bonds, which can be susceptible to hydrolysis. nih.gov This increased stability is a desirable property in drug design. Secondly, the oxime group extends the substituent away from the core morphinan (B1239233) scaffold, allowing it to probe deeper into the receptor binding pocket. The geometry of the oxime (C=N bond) can exist as E or Z isomers, each presenting the attached R-group—in this case, the 3-phenylpropyl chain—in a different spatial orientation. This geometric constraint, combined with the stereochemistry at C6 (see section 5.4), dictates the trajectory of the side chain into the receptor.

Furthermore, the oxime itself can participate in receptor interactions, potentially acting as a hydrogen bond acceptor. The primary role of the linkage, however, appears to be that of a stable and geometrically defined scaffold, positioning the terminal phenylpropyl group to engage with specific sub-pockets within the receptor. nih.gov Studies on related compounds where the linkage type was altered have shown that such changes can significantly shift receptor selectivity profiles, underscoring the importance of the linker's nature. nih.govnih.gov

Role of the N-Cyclopropylmethyl Moiety in Receptor Recognition

The N-substituent on the morphinan skeleton is a well-established determinant of opioid receptor activity, often dictating whether a compound will act as an agonist or an antagonist. For the naltrexone family, the N-cyclopropylmethyl (N-CPM) group is an essential feature for its potent antagonist properties. rsc.org SAR studies have consistently shown that while small N-alkyl groups like methyl or ethyl typically confer agonist activity, larger groups such as allyl or cyclopropylmethyl lead to antagonism. nih.gov

The N-CPM group contributes to high-affinity binding across opioid receptor subtypes. The protonated tertiary amine of the morphinan scaffold forms a crucial ionic interaction with a highly conserved aspartic acid residue (Asp147 in the mu-opioid receptor) within the binding pocket. nih.govresearchgate.net The size and conformation of the N-CPM group are believed to influence the positioning of the rest of the ligand and induce or stabilize a receptor conformation associated with antagonism. This group fits into a specific hydrophobic pocket, and its particular orientation is thought to prevent the conformational changes required for receptor activation, such as the outward movement of transmembrane helix 6. nih.gov

Conformational Flexibility and Ligand-Receptor Fit of the 3-Phenylpropyl Chain

The introduction of a long, flexible 3-phenylpropyl chain at the C6-oximino position represents a significant departure from the simple ketone of naltrexone. This chain acts as a probe, exploring a secondary binding region of the receptor not engaged by the parent molecule. The flexibility of the three-carbon propyl linker is critical, allowing the terminal phenyl group to adopt an optimal orientation to maximize favorable interactions.

Studies on other opioid analogs have demonstrated that restricting the conformational freedom of aromatic side chains can dramatically enhance receptor selectivity. nih.gov This implies that the specific conformation adopted by the phenylpropyl chain upon binding is a key determinant of the ligand's pharmacological profile. The length of the alkyl chain is also crucial; studies with related C9-substituted phenylmorphans showed that variations in three-carbon chain substituents resulted in ligands with a range of efficacies, from partial agonists to antagonists. rsc.org

Stereochemical Implications of the 6-Oximino Naltrexone Scaffold

Stereochemistry is a paramount factor in the interaction of morphinan-based ligands with opioid receptors. The naltrexone scaffold contains several chiral centers, and the specific spatial arrangement of its functional groups is critical for receptor recognition and activity. The modification at the C6 position introduces further stereochemical complexity.

The original C6-ketone of naltrexone is planar (sp² hybridized). Its reduction or substitution creates a new chiral center at C6, leading to 6α and 6β diastereomers. These diastereomers often exhibit distinct pharmacological profiles. For instance, studies on 6α- and 6β-naltrexamine derivatives have shown that the stereochemistry at this position plays a major role in the affinity and selectivity of the ligand. nih.gov In many cases, the 6α epimers have shown different, sometimes higher, potency than the corresponding 6β epimers. nih.gov Similarly, 6β-naltrexol is considered a "neutral" antagonist, whereas its parent, naltrexone, acts as an inverse agonist, highlighting how subtle changes at C6 can impact functional activity. researchgate.netresearchgate.net

For 6-(3-Phenylpropyl)oximino naltrexone, the orientation of the oximino substituent (projecting from either the α or β face of the C-ring) will fundamentally alter the presentation of the 3-phenylpropyl chain to the receptor. A 6α-substituent would direct the chain towards a different region of space compared to a 6β-substituent, leading to interactions with different amino acid residues and consequently, differing affinity and efficacy. Therefore, the precise stereoconfiguration of the entire scaffold is a key determinant of its ultimate biological effect.

Identification of Key Pharmacophoric Elements for Opioid Receptor Agonism

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For a naltrexone derivative to exhibit opioid receptor agonism, it must not only bind to the receptor but also induce a specific conformational change that triggers downstream signaling. nih.gov

Based on extensive SAR studies of naltrexone and related morphinans, several key pharmacophoric elements can be identified: nih.govresearchgate.netnih.gov

The Protonated Amine: The tertiary amine at position 17, protonated at physiological pH, forms a critical salt bridge with the conserved Asp147 residue in the mu-opioid receptor. This is the primary anchor point for virtually all morphinan ligands.

The Phenolic Hydroxyl Group: The hydroxyl group at the C3 position is a crucial hydrogen bond donor and acceptor, forming key interactions within the binding pocket that contribute significantly to affinity.

The C4,C5-Ether Bridge (Furan Ring): The oxygen atom of the dihydrofuran ring can act as a hydrogen bond acceptor and is important for correctly orienting the scaffold. nih.gov

The C14-Hydroxyl Group: This group is characteristic of potent antagonists like naltrexone and is believed to contribute to the stabilization of an inactive receptor state. rsc.org

The C6-Substituent as a "Message" Probe: In the "message-address" concept, the core morphinan acts as the "address" that ensures binding to the receptor, while the substituent at C6 can act as the "message" that determines the functional outcome (agonism vs. antagonism). taylor.edu For this compound to act as an agonist, the 3-phenylpropyl chain must interact with a secondary binding site in a manner that promotes an active receptor conformation, overriding the antagonistic signal typically imparted by the N-CPM and C14-OH groups. This interaction likely involves the aromatic pocket near C6 composed of residues like Tyr210, Phe221, and Trp318. nih.gov

The transition from a pure antagonist to a ligand with agonist properties depends on the cumulative effect of these interactions and their ability to stabilize a G-protein-coupling-competent conformation of the receptor.

Data Tables

Opioid Receptor Binding Affinities of Naltrexone and C6-Modified Analogs

The following table displays the binding affinities (Kᵢ, nM) of naltrexone and two of its C6-modified metabolites for the mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Kᵢ values indicate higher binding affinity. This data illustrates how modifications at the C6 position can modulate the interaction with opioid receptors.

CompoundMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)
Naltrexone0.174.80.9
6-β-Naltrexol0.3818.50.4
6-β-Naltrexamide0.1011.21.9
Data sourced from Wang et al. (2001) as presented in a comparative table. researchgate.net

Key Pharmacophoric Interactions for Naltrexone-Based Ligands

This table summarizes the key structural features of the naltrexone scaffold and their primary interaction points within the mu-opioid receptor (MOR).

Pharmacophoric ElementLigand FeatureKey Interacting MOR Residue(s)Type of Interaction
Primary Anchor Protonated N17-AmineAsp147Ionic Bond / Salt Bridge
A-Ring Interaction C3-Phenolic HydroxylHis297, other polar residuesHydrogen Bonding
C6-Substituent Pocket C6-Aromatic GroupTyr210, Phe221, Trp318Hydrophobic / Aromatic
N-Substituent Pocket N-Cyclopropylmethyl GroupHydrophobic Pocketvan der Waals / Hydrophobic
Interacting residues identified from modeling studies. nih.govtaylor.edu

Molecular Mechanisms and Cellular Signaling of 6 3 Phenylpropyl Oximino Naltrexone

Receptor Dimerization and Oligomerization Phenomena

There is no specific research available on whether 6-(3-Phenylpropyl)oximino naltrexone (B1662487) promotes or inhibits the formation of homodimers (e.g., µ-µ) or heterodimers (e.g., µ-κ, µ-δ) of opioid receptors. The process of receptor dimerization is known to be a key factor in the functionality of G protein-coupled receptors (GPCRs) like the opioid receptors. nih.gov For instance, studies on the parent compound naltrexone have shown that it can enhance the homodimerization of kappa-opioid receptors (KOP). nih.gov However, it is unknown if the bulky 3-phenylpropyl group at the 6-position of 6-(3-Phenylpropyl)oximino naltrexone would sterically hinder or otherwise modify such interactions.

Mechanisms of Receptor Desensitization and Downregulation Induced by Agonist Stimulation

The mechanisms of receptor desensitization and downregulation are critical for understanding opioid tolerance. nih.gov Chronic exposure to opioid agonists typically leads to receptor phosphorylation and subsequent recruitment of β-arrestin, which uncouples the receptor from its G-protein and promotes its internalization. nih.govmdpi.com As an antagonist, naltrexone itself does not induce desensitization in the same manner as an agonist. In fact, chronic administration of naltrexone has been shown to cause an upregulation, or increase in the number, of mu and delta opioid receptors. nih.govnih.gov It is plausible that this compound, as a derivative of naltrexone, would also lead to receptor upregulation rather than desensitization, but this has not been experimentally verified.

Investigation of Ligand Bias and Biased Agonism at Opioid Receptors

The concept of ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin pathway). nih.govmdpi.com This is a major area of research in the development of safer opioid analgesics with fewer side effects. nih.gov While naltrexone is primarily an antagonist, some studies suggest it may act as an inverse agonist, suppressing basal receptor activity. researchgate.net There is no available data to indicate whether this compound exhibits any biased signaling properties. Determining its profile would require specific assays, such as those measuring G-protein activation and β-arrestin recruitment, which have not been reported for this compound.

Interaction with Endogenous Opioid Peptides and Systems

Endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins, are the body's natural ligands for opioid receptors and play a role in various physiological processes. encyclopedia.pubfrontiersin.org Naltrexone competitively blocks the binding of these endogenous peptides to opioid receptors. droracle.ai This blockade is central to its therapeutic effects in conditions like alcohol use disorder, where it is thought to block the rewarding effects of alcohol-induced endorphin release. droracle.aiumich.edu It is presumed that this compound would also antagonize the actions of endogenous opioids, but the relative affinity and potency of this interaction compared to naltrexone are unknown. Studies investigating the direct interaction of this specific compound with endogenous opioid peptides have not been published.

Advanced Methodologies in Research on 6 3 Phenylpropyl Oximino Naltrexone

In Vitro Cellular Models for Opioid Receptor Studies

The initial characterization of 6-(3-Phenylpropyl)oximino naltrexone's pharmacological profile relies heavily on in vitro cellular models. These systems, which utilize cells engineered to express specific opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—are fundamental for determining the compound's binding affinity and functional activity.

A primary technique involves competitive binding assays using radiolabeled ligands. In these experiments, cell membranes expressing a high density of a particular opioid receptor subtype are incubated with a known radioactive ligand and varying concentrations of the test compound, 6-(3-Phenylpropyl)oximino naltrexone (B1662487). The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).

Functional assays are subsequently employed to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor. A common method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a key step in opioid receptor signaling. An increase in [³⁵S]GTPγS binding in the presence of the compound indicates agonist activity, while a blockage of the binding stimulated by a known agonist signifies antagonist activity. Another critical functional assay measures the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Opioid receptor activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The effect of this compound on forskolin-stimulated cAMP accumulation can thus elucidate its functional nature at the receptor.

Preclinical Animal Models for Pharmacological Assessment

Following in vitro characterization, the pharmacological effects of this compound are assessed in preclinical animal models. These studies are crucial for understanding the compound's in vivo activity, including its potential therapeutic effects and its influence on various physiological functions.

Models for Mu Opioid Receptor-Mediated Effects

To investigate the interaction of this compound with the mu opioid receptor (MOR), researchers utilize established animal models of analgesia. The hot plate and tail-flick tests are standard procedures to assess the antinociceptive effects of a compound. In these models, the latency of an animal to respond to a thermal stimulus is measured. If this compound acts as a MOR agonist, it would be expected to increase this latency. Conversely, if it is an antagonist, it would block the analgesic effects of a known MOR agonist like morphine.

Another important model is the assessment of gastrointestinal transit. MOR agonists are known to cause constipation, a significant side effect. The charcoal meal test, where the distance traveled by a charcoal marker through the intestine is measured, can determine if this compound has agonist-like inhibitory effects on gut motility or if it can reverse the constipating effects of other opioids.

Models for Kappa Opioid Receptor-Mediated Effects

The kappa opioid receptor (KOR) is implicated in a different set of physiological and behavioral responses, including aversion, diuresis, and modulation of mood. To evaluate the effects of this compound at the KOR, conditioned place preference or aversion tests are often employed. These tests determine whether the compound produces rewarding or aversive states, which are characteristic of KOR agonists and antagonists, respectively.

Additionally, models of pruritus (itching) can be used, as KOR agonists have been shown to have anti-itch properties. The ability of this compound to reduce scratching behavior induced by a pruritogen would suggest KOR agonist activity. Conversely, its potential to block the antipruritic effects of a known KOR agonist would indicate antagonism.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the molecular interactions between this compound and opioid receptors, guiding the design of new derivatives with enhanced properties.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. Using the crystal structures of the mu, delta, and kappa opioid receptors, researchers can perform docking simulations with this compound. These simulations help to identify the key amino acid residues within the receptor's binding pocket that interact with the compound. The analysis of these interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can explain the compound's binding affinity and selectivity for a particular receptor subtype. For instance, the orientation of the 3-phenylpropyl group within the binding site is a critical determinant of its pharmacological activity.

Table 1: Key Interacting Residues in Opioid Receptors for Naltrexone Derivatives

Receptor Subtype Key Interacting Residues (Example) Type of Interaction
Mu Opioid Receptor (MOR) Asp147, Tyr148, Met151, Trp293, His297, Val300, Ile322, Tyr326 Hydrogen Bonding, Hydrophobic, π-π Stacking
Kappa Opioid Receptor (KOR) Gln115, Asp138, Tyr139, Ile294, His295, Val298, Trp313, Tyr320 Hydrogen Bonding, Hydrophobic
Delta Opioid Receptor (DOR) Asp128, Tyr129, Val197, Trp274, His278, Val281, Ile303, Tyr308 Hydrogen Bonding, Hydrophobic

Note: This table is illustrative and based on general findings for naltrexone derivatives. The specific interactions for this compound would require dedicated docking studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the ligand-receptor complex over time. This allows for a more detailed analysis of the stability of the binding pose predicted by docking. Furthermore, MD simulations can reveal how the binding of this compound might induce conformational changes in the receptor, which is crucial for understanding the mechanism of receptor activation or inactivation. These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for the receptor.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Naltrexone
Morphine

De Novo Design Strategies for Novel Analogues

The de novo design of novel analogues of naltrexone is a multifaceted process that integrates computational modeling with synthetic chemistry to create compounds with desired pharmacological properties. The primary goal is often to enhance affinity and selectivity for a specific opioid receptor subtype (μ, δ, or κ) to maximize therapeutic effects while minimizing off-target interactions.

A cornerstone of modern drug design is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) are employed to construct predictive models for series of opioid receptor antagonists. nih.gov These models are built by pooling biological and structural data from various naltrexone and naltrindole (B39905) analogues. nih.govpnas.org The resulting CoMFA models can reveal how steric and electrostatic fields of a molecule influence its binding affinity at the different opioid receptors. nih.gov This information is invaluable for rationally designing new molecules with improved receptor selectivity. nih.gov For instance, CoMFA can guide modifications to the naltrexone scaffold, such as at the C-6 position where the (3-Phenylpropyl)oximino group is located, to optimize interactions with the receptor's binding pocket. nih.gov

Building on these computational insights, medicinal chemists synthesize novel derivatives. A notable strategy involves the introduction of N-heterocyclic substituents at the 6-position of the naltrexamine skeleton. nih.govnih.gov This has led to the development of promising leads such as NAP and NAQ, which exhibit high affinity and selectivity for the μ-opioid receptor (MOR). nih.gov Another approach has been the characterization of a series of naltrexone analogues for their ability to antagonize fentanyl in vitro, leading to the identification of a highly potent MOR antagonist known as analogue 29. nih.gov The synthesis of such compounds can be complex, sometimes requiring a multi-step process starting from naltrexone. nih.govnih.gov The first asymmetric synthesis of (-)-naltrexone, which does not rely on naturally occurring opioids, has also been reported, opening avenues for creating derivatives that are not easily accessible through semi-synthesis. rsc.orgrsc.org

The transformation of the naltrexone morphinan (B1239233) skeleton into novel chemotypes, such as a cis-fused hydroindole skeleton, represents another innovative design strategy. nih.gov This approach can lead to compounds with completely different structure-activity relationships compared to traditional morphinan derivatives, potentially uncovering new classes of opioid receptor ligands. nih.gov

Table 1: Examples of De Novo Designed Naltrexone Analogues

AnalogueDesign StrategyKey FindingsReference
NAPIntroduction of an N-heterocyclic substituent at the 6α-position of naltrexamine.High binding affinity for the MOR (Ki = 0.37 nM) with over 700-fold selectivity over the DOR and over 150-fold selectivity over the KOR. Appears to be a peripheral nervous system agent. nih.gov
NAQIntroduction of an N-heterocyclic substituent at the 6β-position of naltrexamine.High binding affinity for the MOR (Ki = 0.55 nM) with over 200-fold selectivity over the DOR and approximately 50-fold selectivity over the KOR. Appears to be a central nervous system agent. nih.gov
Analogue 29Characterization of a series of naltrexone analogues for fentanyl antagonism.A highly potent MOR antagonist (IC50 = 2.06 nM) with nearly 100% bioavailability following intraperitoneal administration in mice. nih.gov
Compound 15'Transformation of the naltrexone morphinan skeleton into a cis-fused hydroindole core.Binds to all three opioid receptor types with strong to moderate affinities, representing a novel chemotype for opioid ligands. nih.gov

Genetically Modified Models for Opioid Receptor Research

Genetically modified models, particularly mice and cell lines, are indispensable tools for dissecting the in vivo and in vitro functions of opioid receptors and evaluating the effects of ligands like this compound.

Knockout Mouse Models: A foundational approach in opioid research has been the use of knockout (KO) mice, where the gene for a specific opioid receptor (μ, δ, or κ) is deleted. nih.govfrontiersin.org These "loss-of-function" models have been instrumental in clarifying the distinct roles of each receptor subtype. pnas.orgbohrium.com For example, studies with μ-opioid receptor knockout mice have demonstrated the essential role of this receptor in mediating the analgesic effects of morphine. pnas.org These animals show negligible specific binding for μ-receptor ligands and a lack of analgesic response to morphine. pnas.org Similarly, δ- and κ-opioid receptor knockout mice have helped to delineate the functions of these receptors in pain modulation, mood, and the rewarding or aversive effects of drugs. bohrium.comresearchgate.net By testing a naltrexone analogue in these different KO lines, researchers can definitively determine which receptor subtype(s) it interacts with to produce its pharmacological effects.

Knock-in Mouse Models: More recently, knock-in (KI) mouse models have provided a more nuanced understanding of opioid receptor function. nih.govfrontiersin.org In these models, the endogenous receptor gene is replaced with a modified version, for instance, one that includes a fluorescent protein or an epitope tag. nih.gov This allows for the visualization of receptor expression, distribution, and trafficking in living animals. frontiersin.orgnih.gov Conditional KI mice have also been developed, enabling researchers to study the role of opioid receptors in specific neuronal subpopulations. nih.govfrontiersin.org For instance, such models have been used to show that μ-opioid receptors on glutamatergic neurons are key for exogenous opioid-induced analgesia in inflammatory pain, while those on GABAergic neurons are more involved in endogenous opioid-induced analgesia. nih.govfrontiersin.org

Genetically Modified Cell Lines: For in vitro studies, genetically modified cell lines, such as Chinese Hamster Ovary (CHO) cells, are widely used. umn.edunih.govguidetopharmacology.org These cells can be engineered to stably express a single subtype of opioid receptor (e.g., human recombinant μ, δ, or κ receptors). umn.eduguidetopharmacology.org This provides a clean and controlled system for characterizing the binding affinity and functional activity of compounds like this compound without the confounding presence of other receptor subtypes. umn.edunih.gov These cell lines are used in assays such as radioligand binding studies to determine a compound's affinity (Ki) and in functional assays like the forskolin-induced cAMP accumulation assay to measure its efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist). nih.govnih.gov

Table 2: Genetically Modified Models in Opioid Research

Model TypeDescriptionApplication in Naltrexone Analogue ResearchReference
Knockout (KO) MiceA specific opioid receptor gene (e.g., OPRM1 for MOR) is deleted, resulting in a lack of functional receptors.To determine the specific receptor subtype(s) through which a naltrexone analogue exerts its effects by observing the absence of a pharmacological response in the corresponding KO mouse. pnas.orgbohrium.com
Knock-in (KI) MiceThe endogenous opioid receptor gene is replaced with a modified version (e.g., tagged with a fluorescent protein).To study the in vivo expression, distribution, and trafficking of opioid receptors in response to treatment with a naltrexone analogue. nih.govfrontiersin.org
Genetically Modified Cell Lines (e.g., CHO cells)A non-neuronal cell line is engineered to express a single, specific opioid receptor subtype.To perform in vitro characterization of a naltrexone analogue's binding affinity (Ki) and functional activity (e.g., antagonism) at individual receptor subtypes in a controlled environment. umn.edunih.govguidetopharmacology.org

Future Research Directions and Theoretical Implications

Exploration of 6-(3-Phenylpropyl)oximino Naltrexone (B1662487) in Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple targets, is a key characteristic of many centrally acting drugs. The parent compound, naltrexone, is a non-selective opioid antagonist that competitively blocks mu (μ), delta (δ), and kappa (κ) opioid receptors, with its highest affinity for the mu-opioid receptor. mdpi.comnih.gov

The derivative 6-(3-phenylpropyl)oximino naltrexone, also known as NPC 836, maintains this multi-target profile but functions as a potent agonist. nih.gov Research has demonstrated that it inhibits binding to all three classical opioid receptor subtypes (mu, delta, and kappa) with nanomolar affinities. nih.gov This broad-spectrum agonist activity contrasts sharply with the antagonist profile of naltrexone, making it a valuable compound for studying the collective effects of simultaneous opioid receptor activation.

Future research could expand on this polypharmacological profile. For instance, many naltrexone analogs have been evaluated for their effects on the nociceptin/orphanin FQ (NOP) receptor, another member of the opioid receptor family, which plays a role in pain, mood, and addiction. Investigating the affinity and efficacy of this compound at the NOP receptor could reveal a more comprehensive target profile and suggest novel therapeutic applications.

Potential for Probing Novel Opioid Receptor Signaling Pathways

Opioid receptors are G-protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. Beyond simple G-protein activation, these receptors can engage in more complex signaling, including pathway biasing and the formation of receptor heterodimers. mdpi.comnih.gov

Biased Agonism: The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize a receptor conformation that preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). mdpi.comnih.gov The G-protein pathway is generally associated with the desired analgesic effects of opioids, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance. mdpi.comfrontiersin.org As a potent agonist, this compound is an ideal candidate for studies aimed at determining if it exhibits any signaling bias at the mu- or kappa-opioid receptors. Future investigations could use cellular assays to quantify its potency and efficacy for both G-protein activation and β-arrestin2 recruitment, potentially uncovering a favorable signaling profile.

Receptor Heterodimerization: Opioid receptors can form dimers (e.g., mu-kappa, kappa-delta), which may possess unique pharmacological and signaling properties distinct from their individual components. Ligands with activity at multiple receptor subtypes, such as this compound with its potent mu- and kappa-agonist properties, are invaluable tools for probing the function of these heterodimers. nih.gov Future studies could explore whether the compound's effects are altered in systems where heterodimers are known to exist, potentially revealing signaling pathways that are uniquely modulated by these receptor complexes.

Insights into Opioid Receptor Ligand Design and Optimization

The structure-activity relationship (SAR) of this compound provides crucial insights for medicinal chemists designing new opioid ligands. The transformation from a potent antagonist (naltrexone) to a potent agonist is achieved by replacing the C6-keto group with a (3-phenylpropyl)oximino moiety. This substantial modification highlights the critical role of the C6 position in determining the functional activity (efficacy) of morphinan-based ligands, while the core structure retains affinity for the opioid receptors.

A direct comparison with its close analog, 6-(2-phenylethyl)oximino naltrexone (NPC 831), further refines this understanding. While both compounds are mu- and kappa-opioid agonists, this compound is significantly more potent in vivo. nih.govkisti.re.kr This suggests that the length and flexibility of the alkyl linker between the oxime and the phenyl ring are key determinants of agonist potency.

Table 1: Comparison of In Vivo Potency of Naltrexone C6-Oximino Derivatives nih.govkisti.re.kr
CompoundAnalgesic Potency (Tail-Flick, Rat) ED₅₀ (mg/kg)Analgesic Potency (Writhing, Mouse) ED₅₀ (mg/kg)Kappa Agonist Activity (Bombesin Scratching) A₅₀ (mg/kg)
This compound (NPC 836)2.240.020.08
6-(2-Phenylethyl)oximino naltrexone (NPC 831)4.020.051.86

These findings provide a clear blueprint for further optimization. Future ligand design could involve:

Modifying the length of the alkyl chain to further enhance potency or alter receptor selectivity.

Introducing substituents on the terminal phenyl ring to probe additional binding interactions within the receptor pocket.

Exploring different bioisosteres for the oxime linker to improve metabolic stability or fine-tune signaling properties.

Development of Advanced Methodologies for Opioid Pharmacology Studies

Well-characterized ligands are essential for the development and validation of new pharmacological assays. As a potent dual mu/kappa agonist, this compound can serve as a valuable tool in several advanced methodologies. nih.gov

Tool Compound in Functional Assays: It can be used as a reference agonist in functional assays such as the [35S]GTPγS binding assay, which measures G-protein activation. nih.govumich.edu In this capacity, it helps to characterize the activity of novel compounds and determine their efficacy relative to a known standard. Its established in vivo analgesic effects also make it a suitable positive control in animal models of pain. nih.gov

Radioligand Development: The synthesis of a radiolabeled version of this compound would create a powerful tool for receptor studies. A tritiated or carbon-14 (B1195169) labeled version could be used in competitive binding assays to determine the affinity of unlabeled test compounds with high precision. guidetopharmacology.org Furthermore, a positron-emitting isotope-labeled version could potentially be used in positron emission tomography (PET) imaging to visualize and quantify mu- and kappa-opioid receptor occupancy in the living brain.

Computational Modeling: The known structure and activity of this compound make it an excellent subject for computational studies. nih.gov Molecular docking and dynamics simulations can be used to model its binding pose within the crystal structures of mu- and kappa-opioid receptors. mdpi.com Such models can help rationalize its agonist activity and dual selectivity, providing a theoretical framework that can guide the design of new ligands with improved pharmacological profiles. nih.gov

Q & A

Q. How should pharmacokinetic (PK) studies be designed to evaluate the bioavailability and metabolite accumulation of naltrexone derivatives like 6-(3-Phenylpropyl)oximino naltrexone?

  • Methodological Answer: PK studies should include frequent blood sampling intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose) to capture peak plasma concentrations (Cmax) and elimination profiles. For metabolites like 6-β-naltrexol, extended sampling is critical due to its longer half-life (~13 hours vs. 4 hours for naltrexone). Parameters such as AUC, Tmax, and t1/2 must be calculated for both parent drug and metabolites. Dose proportionality should be assessed across a clinically relevant range (e.g., 50–200 mg) .

Q. What experimental approaches can distinguish the pharmacological activity of this compound from its metabolites?

  • Methodological Answer: Use in vitro receptor binding assays (e.g., μ-opioid receptor antagonism) to compare parent drug and metabolite activity. For in vivo studies, administer isolated metabolites (e.g., 6-β-naltrexol) and measure blockade of opioid-induced effects (e.g., respiratory depression, subjective euphoria). Pharmacokinetic-pharmacodynamic (PK-PD) modeling can quantify the contribution of metabolites to overall efficacy .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying low plasma concentrations of this compound and its metabolites?

  • Methodological Answer: Validate assays using quality control (QC) samples at low (12.0 pg/mL), medium (20.0 pg/mL), and high (120 pg/mL) concentrations. Assess between-day accuracy (% relative error, %RE) and precision (% coefficient of variation, %CV). For example, acceptable ranges are %RE ≤ ±10% and %CV ≤ 15% for naltrexone and metabolites. Include dilution integrity testing (e.g., 1500 pg/mL) to ensure linearity .

Q. What experimental adjustments are needed when studying naltrexone derivatives in populations with renal or hepatic impairment?

  • Methodological Answer: In renal impairment, reduce dosing frequency or monitor metabolite accumulation (e.g., 6-β-naltrexol’s t1/2 increases to 13+ hours). For hepatic impairment, adjust doses due to reduced first-pass metabolism (e.g., cirrhotic patients show 2–3x higher naltrexone bioavailability). Use population PK models to simulate exposure scenarios and guide dose adjustments .

Q. How should researchers address discrepancies in reported metabolite activity (e.g., 6-β-naltrexol’s weak antagonism vs. significant plasma accumulation)?

  • Methodological Answer: Conduct concentration-response studies to establish metabolite potency thresholds. For example, 6-β-naltrexol exhibits weak μ-opioid receptor antagonism (1/10th of naltrexone’s potency) but may contribute to prolonged blockade at high concentrations. Use in silico simulations to model cumulative receptor occupancy from parent drug and metabolite exposure .

Q. What statistical methods are appropriate for analyzing depot formulation data (e.g., sustained-release naltrexone implants)?

  • Methodological Answer: Apply mixed-effects models to account for repeated measures (e.g., plasma levels over 120 hours). Include between-group factors (dose, formulation) and within-group factors (time, opioid challenge dose). Use post-hoc comparisons with Bonferroni correction (P < 0.01) to reduce type I errors. Report mean plasma levels ± SEM and metabolite-to-parent ratios .

Data Interpretation and Contradictions

Q. How can conflicting findings on naltrexone’s efficacy in opioid-use disorder (e.g., oral vs. depot formulations) be reconciled?

  • Methodological Answer: Compare adherence rates and PK profiles: oral naltrexone has low adherence due to daily dosing, while depot formulations ensure sustained 6-β-naltrexol coverage. Design head-to-head trials measuring opioid blockade duration and relapse rates. Use survival analysis to assess time-to-first-opioid-use .

Q. What evidence supports the role of 6-β-naltrexol in extended opioid receptor blockade despite its weak activity?

  • Methodological Answer: Analyze trough plasma levels in depot studies. For example, 6-β-naltrexol maintains concentrations >1 ng/mL for 4–6 weeks post-injection, providing sub-threshold receptor occupancy. Combine PK data with ex vivo receptor binding assays to confirm functional blockade .

Tables for Key Parameters

ParameterNaltrexone6-β-NaltrexolSource
Half-life (t1/2)4 hours13 hours
Renal Excretion<2% unchanged53–79% (total)
Protein Binding21%Not reported
Bioavailability5–40%Derived from parent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.